(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone
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Overview
Description
(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-2-methylcyclohexanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-nitrophenyl)(morpholin-4-yl)methanone
- (3-Amino-2-fluorophenyl)(morpholin-4-yl)methanone
- (2-Fluoro-3-(morpholine-4-carbonyl)phenyl)imino thiazolidin-4-one
Uniqueness
(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the morpholine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
56866-92-3 |
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Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(1-chloro-2-methylcyclohexyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H20ClNO2/c1-10-4-2-3-5-12(10,13)11(15)14-6-8-16-9-7-14/h10H,2-9H2,1H3 |
InChI Key |
AKQPCHOXDCJQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
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